molecular formula C15H17ClN2O3 B2740246 3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide CAS No. 1252515-48-2

3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide

Cat. No. B2740246
CAS RN: 1252515-48-2
M. Wt: 308.76
InChI Key: CNDNLHGUNYMYOP-UHFFFAOYSA-N
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Description

3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CCCM" and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of CCCM is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2A receptor. This receptor is involved in the regulation of mood, anxiety, and perception, which may explain the anxiolytic and antidepressant effects of CCCM. Additionally, CCCM has been found to have affinity for the dopamine D2 receptor, which may explain its antipsychotic effects.
Biochemical and Physiological Effects
CCCM has been found to have a wide range of biochemical and physiological effects. In animal studies, CCCM has been shown to decrease anxiety and depression-like behaviors, increase social interaction, and improve cognitive function. CCCM has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCCM for lab experiments is its specificity for the 5-HT2A receptor, which allows for more precise targeting of this receptor in animal studies. Additionally, CCCM has been found to have a relatively low toxicity profile, making it a safer option for animal studies. However, one limitation of CCCM is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CCCM. One area of interest is the potential use of CCCM in the treatment of mental health disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of CCCM and its effects on different receptors in the brain. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of CCCM to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of CCCM involves several steps, including the reaction of 3-chloro-4-ethoxy-5-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-ethoxy-5-methoxybenzoyl chloride. This is then reacted with cyclopropylamine to form 3-chloro-N-cyclopropyl-4-ethoxy-5-methoxybenzamide. The final step involves the reaction of this compound with cyanomethyl bromide to form 3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide.

Scientific Research Applications

CCCM has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of various mental health disorders. CCCM has also been found to have potential applications in the treatment of pain and inflammation.

properties

IUPAC Name

3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-3-21-14-12(16)8-10(9-13(14)20-2)15(19)18(7-6-17)11-4-5-11/h8-9,11H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDNLHGUNYMYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)N(CC#N)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide

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